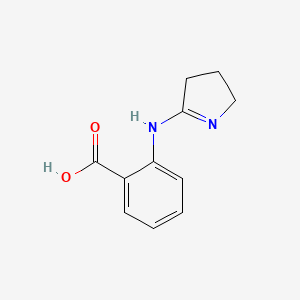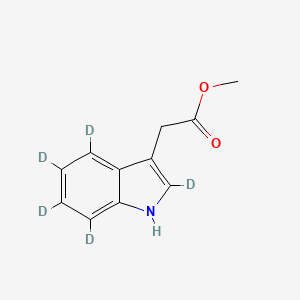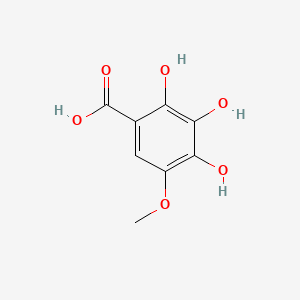![molecular formula C24H36O7 B560948 (14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate CAS No. 101390-90-3](/img/structure/B560948.png)
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate is a diterpenoid compound extracted from the liverwort Plagiochila acanthophylla. It belongs to the class of fusicoccin-like compounds, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fusicoplagin C typically involves the extraction of the compound from natural sources such as liverworts. The extraction process includes the use of organic solvents followed by purification techniques like chromatography. Specific synthetic routes and reaction conditions for fusicoplagin C are not extensively documented in the literature.
Industrial Production Methods: Industrial production of fusicoplagin C is not well-established due to its complex structure and the challenges associated with its extraction and synthesis. Research is ongoing to develop efficient methods for large-scale production, potentially involving biotechnological approaches .
Análisis De Reacciones Químicas
Types of Reactions: (14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of fusicoplagin C, each with distinct biological activities .
Aplicaciones Científicas De Investigación
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate has several scientific research applications, including:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its role in plant physiology and its effects on cellular processes.
Medicine: Explored for its potential anticancer properties and its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate exerts its effects by stabilizing specific protein-protein interactions, particularly those involving 14-3-3 proteins. These interactions play a crucial role in various cellular processes, including signal transduction, cell cycle regulation, and apoptosis. By stabilizing these interactions, fusicoplagin C can modulate the activity of target proteins and pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate is part of a broader class of fusicoccin-like compounds, which include:
Fusicoccin A: Known for its role in stabilizing 14-3-3 protein interactions and its potential anticancer properties.
Anadensin: Extracted from the liverwort Anastrepta orcadensis, with similar biological activities.
Epoxydictimen: Extracted from the giant kelp Dictyota dichotoma, known for its unique structural features.
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[102201,11
Propiedades
Número CAS |
101390-90-3 |
|---|---|
Fórmula molecular |
C24H36O7 |
Peso molecular |
436.545 |
InChI |
InChI=1S/C24H36O7/c1-11(2)24-8-7-23(22(31-24)30-15(6)26)10-13(4)18(27)16-9-12(3)20(29-14(5)25)17(16)19(28)21(23)24/h11-12,16-22,27-28H,4,7-10H2,1-3,5-6H3 |
Clave InChI |
HIPNAQNVINLHHY-UHFFFAOYSA-N |
SMILES |
CC1CC2C(C1OC(=O)C)C(C3C4(CCC3(OC4OC(=O)C)C(C)C)CC(=C)C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-[1,3]Dioxolo[3,4]cyclopent[1,2-d]isoxazole(9CI)](/img/new.no-structure.jpg)













